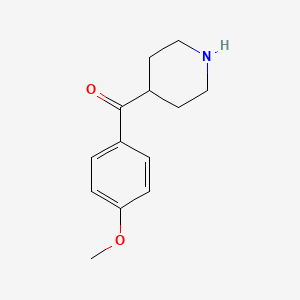

(4-Methoxyphenyl)(piperidin-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKYHSIACDLOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372382 | |

| Record name | (4-methoxyphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76362-12-4 | |

| Record name | (4-methoxyphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methoxyphenyl)(piperidin-4-yl)methanone chemical properties

An In-Depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone: Properties, Synthesis, and Applications

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound, a molecule featuring the benzoylpiperidine framework, represents a cornerstone intermediate for medicinal chemists and drug development professionals. The benzoylpiperidine motif is recognized as a "privileged structure" due to its recurring presence in a wide array of biologically active compounds, including potent and selective ligands for various G-protein coupled receptors (GPCRs).[1] This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights for its application in research and development.

The molecule's structure is a composite of three key pharmacophoric elements: an electron-rich 4-methoxyphenyl (anisole) ring, a versatile piperidine heterocycle, and a ketone linker. This unique combination offers multiple points for chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles of derivative compounds.

PART 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of this compound is critical for its handling, formulation, and application in synthetic workflows.

Structural and Identity Data

Below is a diagram illustrating the core structure and its key functional components, which dictate its chemical behavior.

Caption: Molecular structure highlighting the three key functional moieties.

Quantitative Physicochemical Data

The properties of this compound are summarized in the table below. It is important to note that many of these values are computationally derived and should be confirmed experimentally where critical.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 76362-12-4 | PubChem[2] |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[2] |

| Molecular Weight | 219.28 g/mol | PubChem[2] |

| XLogP3 (Lipophilicity) | 1.6 | PubChem[2] |

| Hydrogen Bond Donors | 1 (from piperidine N-H) | PubChem[2] |

| Hydrogen Bond Acceptors | 3 (from O=C, O-CH₃, and N) | PubChem[2] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[3] |

PART 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound make it a valuable building block.

Proposed Synthetic Workflow

While numerous specific synthetic routes exist for benzoylpiperidine derivatives, a common and logical approach involves the acylation of a suitable piperidine precursor with a 4-methoxybenzoyl derivative. The following workflow outlines a representative synthesis starting from piperidine-4-carboxylic acid (isonipecotic acid).

Caption: A representative synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on standard organic chemistry transformations.[4]

-

Step 1: N-Protection of Piperidine-4-carboxylic acid

-

Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

-

-

Step 2: Acyl Chloride Formation

-

Suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir at room temperature for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under vacuum to obtain the crude acyl chloride, which is used immediately in the next step.

-

-

Step 3: Friedel-Crafts Acylation

-

Dissolve anisole (3.0 eq) in a suitable solvent like DCM or 1,2-dichloroethane.

-

Cool the solution to 0°C and add aluminum chloride (AlCl₃, 2.5 eq) portion-wise.

-

Add a solution of the crude acyl chloride from Step 2 in the same solvent dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by carefully pouring it onto crushed ice and 1M HCl.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the N-Boc protected intermediate.

-

-

Step 4: N-Deprotection

-

Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Dry the organic layer and concentrate to yield the final product, this compound.

-

Chemical Reactivity

The molecule's reactivity is governed by its three distinct functional regions, offering a triad of opportunities for derivatization.

Caption: Key reactivity sites on the molecule.

-

Anisole Moiety: The methoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[5][6] This is due to the resonance donation of a lone pair from the oxygen atom, which enriches the electron density at the ortho and para positions of the aromatic ring. This property is fundamental for introducing additional substituents to the phenyl ring.

-

Piperidine Moiety: The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and sulfonylation.[7] This site is the most common point of modification in drug discovery programs to append various side chains that can modulate receptor affinity and ADME properties.

-

Ketone Linker: The carbonyl group can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen bond donor. It can also serve as an electrophilic site for nucleophilic additions, such as Grignard reactions.

PART 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the compound. While specific experimental spectra for this exact molecule are not widely published, its expected spectral features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy protons (~3.8-3.9 ppm), two doublets in the aromatic region (an AA'BB' system, ~6.9-7.0 and ~7.8-7.9 ppm) corresponding to the para-substituted ring, a broad singlet for the N-H proton, and a series of multiplets for the non-equivalent piperidine protons.[8][9]

-

¹³C NMR: The carbon NMR would be characterized by a downfield signal for the carbonyl carbon (~195-205 ppm). Aromatic carbons would appear between ~113-164 ppm, with the methoxy-bearing carbon being the most downfield in that group. The methoxy carbon itself would resonate around 55 ppm. Piperidine carbons would appear in the upfield region (~25-50 ppm).[8][10]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:

-

A strong, sharp peak for the carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹.[8]

-

A moderate N-H stretching band around 3300-3500 cm⁻¹.

-

C-O stretching bands for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (219.28). Common fragmentation patterns would involve cleavage at the bonds adjacent to the carbonyl group, potentially yielding fragments corresponding to the 4-methoxybenzoyl cation (m/z 135) and the piperidin-4-yl fragment.[8][11]

PART 4: Applications and Safety

Role in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its derivatives have been explored for a multitude of therapeutic targets. The benzoylpiperidine scaffold is a key feature in compounds developed as:

-

Atypical Antipsychotics: Many potent 5-HT₂ₐ receptor antagonists feature this core structure.[1]

-

Enzyme Inhibitors: N-substituted piperidine derivatives have been synthesized and evaluated as inhibitors for enzymes like steroid-5α-reductase.[7]

-

CNS Agents: The piperidine ring is a common motif in drugs targeting the central nervous system.[12][13]

The utility of this compound lies in its ability to serve as a starting point for library synthesis, where modifications at the piperidine nitrogen can rapidly generate a diverse set of analogues for screening.[14]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on analogous structures and general laboratory safety principles, the following precautions are advised.[15][16][17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][17]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]

-

Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice.[15]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[15]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[15]

-

References

- Fiveable. Anisole Definition - Organic Chemistry Key Term.

- BenchChem.

- BLDpharm. 76362-12-4|this compound.

- PubChem. This compound | C13H17NO2 | CID 2740588.

- PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- ChemicalBook.

- Wikipedia. Anisole.

- What is Anisole (CAS 100-66-3)?

- A2B Chem. 76362-12-4 | this compound.

- ChemicalBook. This compound.

- PubChem. (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614.

- Fisher Scientific.

- Chemical Review and Letters.

- Echemi. (4-ethoxyphenyl)(piperidin-4-yl)

- Fisher Scientific.

- Fisher Scientific.

- PubMed. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)

- The Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF.

- Sigma-Aldrich.

- PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.

- The Crucial Role of Piperidine Deriv

- ACS Publications. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Synthesis and DFT studies of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). 2022.

- ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. 2017.

- PMC. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide.

- SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H)

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H17NO2 | CID 2740588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 76362-12-4|this compound|BLD Pharm [bldpharm.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anisole - Wikipedia [en.wikipedia.org]

- 7. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

Introduction: A Versatile Piperidine Scaffold in Modern Chemistry

An In-depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone

Audience: Researchers, scientists, and drug development professionals. Core Topic: this compound CAS Number: 76362-12-4

This compound, identified by the CAS Number 76362-12-4, is a heterocyclic ketone that has garnered significant interest as a versatile intermediate in medicinal chemistry and organic synthesis.[1][2][3] Its molecular architecture, featuring a central piperidine ring connected to a 4-methoxybenzoyl group, provides a unique combination of structural rigidity and functional reactivity. The piperidine moiety is a well-established "privileged structure" in drug discovery, frequently found in centrally active agents due to its ability to interact with various receptors in the central nervous system (CNS).[4][5] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, providing researchers with the foundational knowledge required for its effective utilization.

Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is paramount for its application in experimental settings, influencing everything from solvent selection to storage conditions. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 76362-12-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₂ | [3][6] |

| Molecular Weight | 219.28 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | O=C(C1=CC=C(OC)C=C1)C2CCNCC2 | [1] |

| MDL Number | MFCD00835819 | [2][6] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically leverages well-established acylation reactions. The primary strategy involves the coupling of a protected piperidine precursor with an activated 4-methoxybenzoic acid derivative.

General Synthesis Protocol: N-Acylation of a Piperidine Precursor

A common and reliable method for synthesizing related structures involves the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride under basic conditions. For the synthesis of the title compound, this would typically involve the acylation of a suitably protected piperidine, such as 1-Boc-piperidine-4-carboxylic acid, followed by deprotection, or more directly, the acylation of piperidine-4-carbonitrile followed by hydrolysis. A plausible direct synthesis would involve the reaction of 4-cyanopiperidine with a Grignard reagent derived from 4-bromoanisole, followed by hydrolysis of the resulting imine.

However, a more frequently implied route for analogous structures is the direct acylation of a piperidine ring with an acyl chloride. While specific literature for this exact compound's synthesis is not abundant, a logical and illustrative protocol can be constructed based on fundamental organic chemistry principles. The following workflow outlines a standard Friedel-Crafts acylation approach, which is a foundational reaction in organic synthesis.

Illustrative Protocol: Synthesis via Friedel-Crafts Acylation

-

Objective: To synthesize this compound from anisole and piperidine-4-carbonyl chloride.

-

Causality: This protocol utilizes a Lewis acid catalyst (e.g., AlCl₃) to activate the piperidine-4-carbonyl chloride, making it a potent electrophile. The electron-rich anisole (due to the methoxy group) then acts as the nucleophile, undergoing electrophilic aromatic substitution preferentially at the para position due to steric hindrance and electronic activation.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.

-

Formation of Acylium Ion: Slowly add a solution of piperidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the suspension. The piperidine nitrogen should be protected (e.g., with a Boc group) to prevent side reactions. Stir the mixture for 30 minutes at 0°C.

-

Nucleophilic Attack: Add anisole (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Deprotection (if applicable): If a Boc-protected piperidine was used, the resulting intermediate is dissolved in a solution of HCl in dioxane or trifluoroacetic acid in DCM to remove the Boc group, yielding the final hydrochloride salt of the title compound. Neutralization with a base provides the free amine.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Reactivity

The molecule's reactivity is dictated by its three primary functional domains: the secondary amine of the piperidine ring, the ketone carbonyl group, and the electron-rich methoxybenzene ring.

-

Piperidine Nitrogen (Secondary Amine): This site is nucleophilic and can readily undergo N-alkylation, N-acylation, or sulfonylation, making it a key handle for introducing further structural diversity.[7] This is the most common site for modification in drug development to modulate properties like solubility, receptor affinity, and metabolic stability.

-

Carbonyl Group (Ketone): The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[4] This transformation can be critical for structure-activity relationship (SAR) studies, as the resulting hydroxyl group can act as a hydrogen bond donor.

-

Aromatic Ring: The methoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to further electrophilic substitution. However, reactions at this site are less common when the goal is to modify the core scaffold for biological screening.

Applications in Research and Drug Development

The true value of this compound lies in its role as a molecular building block. The piperidine scaffold is a cornerstone in the design of CNS-active agents, while the methoxyphenyl group can influence receptor binding and pharmacokinetic properties.[4][7]

-

Intermediate for Neuroactive Agents: The piperidine ring has a known affinity for central nervous system targets, including serotonin and dopamine receptors.[7] This compound serves as a precursor for more complex molecules designed to modulate these receptor systems, with potential applications in treating neurological and psychiatric disorders.

-

Scaffold for SAR Studies: Researchers utilize this compound as a starting point for exploring structure-activity relationships.[4] By systematically modifying the piperidine nitrogen and the aromatic ring, libraries of analogs can be synthesized and screened for desired biological activities, such as antibacterial, anti-inflammatory, or anticancer effects.[8][9][10]

-

Chemical Research: Beyond pharmacology, it is used in fundamental chemical research to investigate the properties and reactions of substituted piperidines.[7]

Analytical Characterization Workflow

A self-validating protocol for confirming the identity and purity of a synthesized batch of this compound is essential for scientific integrity. The following workflow outlines a standard, multi-technique approach.

| Step | Technique | Purpose | Expected Outcome/Observation |

| 1 | Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot with a distinct Rf value different from starting materials. |

| 2 | Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak [M+H]⁺ at m/z ≈ 220.13, corresponding to the molecular formula C₁₃H₁₈NO₂⁺. |

| 3 | Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for N-H stretching (piperidine, ~3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), aliphatic C-H (~2850-2950 cm⁻¹), strong C=O stretching (ketone, ~1670 cm⁻¹), and C-O stretching (ether, ~1250 cm⁻¹). |

| 4 | ¹H NMR Spectroscopy | Elucidation of the proton environment and structural confirmation. | Expected signals: aromatic protons on the methoxybenzene ring (~6.9 and 7.9 ppm), a singlet for the methoxy group (~3.8 ppm), and multiplets for the aliphatic protons on the piperidine ring. The N-H proton will appear as a broad singlet. |

| 5 | ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | Expected signals: a carbonyl carbon (~198-200 ppm), aromatic carbons (including quaternary carbons, ~114-164 ppm), a methoxy carbon (~55 ppm), and distinct signals for the aliphatic carbons of the piperidine ring. |

Diagram of Key Bio-Functional Moieties

The utility of this compound in medicinal chemistry stems from the distinct roles of its structural components.

Caption: Key functional domains contributing to the compound's utility.

References

- Smolecule. (n.d.). 1-(4-Methoxybenzoyl)-4-methylpiperidine.

- BLDpharm. (n.d.). 76362-12-4 | this compound.

- Smolecule. (n.d.). Buy 1-(4-Methoxybenzoyl)piperidin-4-one | 91586-26-4.

- A2B Chem. (n.d.). 76362-12-4 | this compound.

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Chem-Impex. (n.d.). 4-(4-Methoxyphenyl)piperidine.

- PubChem. (n.d.). (4-Methoxyphenyl)methanone.

- International Science Community Association. (2012). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS.

- PubChem. (n.d.). Methanone, 4-(methoxyphenyl)(3-(4-methoxyphenyl)oxiranyl)-.

- Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.

- ChemicalBook. (n.d.). (4-methoxyphenyl)(piperidin-3-yl)methanone | 1017150-14-9.

- Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- PubChem. (n.d.). 4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine.

- CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- Biosynth. (n.d.). CAS 25519-82-8 (4-Methoxyphenyl)(4-piperidyl)methanone Hydrochloride.

- Preprints.org. (2022). (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).

- SciELO. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.

- Benchchem. (n.d.). Comparative Biological Activity of Biphenyl-4-yl-p-tolyl-methanone and Its Analogs: A Guide for Researchers.

- Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

Sources

- 1. 76362-12-4|this compound|BLD Pharm [bldpharm.com]

- 2. a2bchem.com [a2bchem.com]

- 3. This compound | C13H17NO2 | CID 2740588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-(4-Methoxybenzoyl)piperidin-4-one | 91586-26-4 [smolecule.com]

- 5. 67259-62-5(4-(4-Methoxyphenyl)piperidine) | Kuujia.com [kuujia.com]

- 6. This compound [chemicalbook.com]

- 7. Buy 1-(4-Methoxybenzoyl)-4-methylpiperidine [smolecule.com]

- 8. isca.me [isca.me]

- 9. nanobioletters.com [nanobioletters.com]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Structure Elucidation of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. It is the foundational step that underpins our understanding of a compound's properties, its biological activity, and its potential as a therapeutic agent. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of (4-Methoxyphenyl)(piperidin-4-yl)methanone, a compound of interest in medicinal chemistry due to its piperidine and methoxybenzene moieties, which are common pharmacophores.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of procedural steps, but a deeper insight into the causality behind experimental choices. The narrative follows a logical, self-validating workflow, demonstrating how a synergistic application of modern analytical techniques can lead to an irrefutable structural assignment.

Analytical Workflow: A Multi-faceted Approach

The structure elucidation of an unknown compound is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and it is the convergence of all these clues that reveals the complete picture. Our workflow is designed to be systematic and self-validating, where each subsequent analysis confirms and refines the hypothesis drawn from the previous one.

Figure 2: Key COSY correlations expected for this compound, showing the spin systems of the piperidine and aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It allows for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments and confirming the overall connectivity.

Figure 3: Critical HMBC correlations for confirming the connectivity between the 4-methoxybenzoyl group and the piperidine ring.

The HMBC spectrum would be expected to show a key correlation from the H-2'/H-6' protons of the aromatic ring to the carbonyl carbon, as well as a correlation from the H-4 proton of the piperidine ring to the same carbonyl carbon. These correlations definitively link the two fragments of the molecule.

Final Structure Confirmation

By systematically analyzing and integrating the data from HRMS, FT-IR, and a suite of NMR experiments, we can confidently elucidate the structure of this compound. The molecular formula is established by HRMS. FT-IR identifies the key functional groups: a secondary amine, an aryl ketone, and an aryl ether. The 1D and 2D NMR data provide the detailed connectivity, confirming the presence of a 4-substituted piperidine ring attached via its 4-position to the carbonyl group of a 4-methoxybenzoyl moiety. Each piece of data serves to validate the others, creating a self-consistent and unambiguous structural assignment.

Conclusion

The structure elucidation of this compound serves as a prime example of the power of modern analytical chemistry. By employing a logical and synergistic workflow, we have demonstrated how to move from a simple molecular formula to a complete and unambiguous three-dimensional structure. This in-depth understanding is not merely an academic exercise; it is a critical prerequisite for the advancement of any research program in the chemical and pharmaceutical sciences.

References

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

JoVE. (2023). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

-

NIST. Methanone, (4-methoxyphenyl)phenyl-. NIST Chemistry WebBook. [Link]

-

PubChem. This compound. [Link]

-

Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Oregon State University. CH 336: Ketone Spectroscopy. [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

(4-Methoxyphenyl)(piperidin-4-yl)methanone molecular weight

An In-depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document details its fundamental chemical and physical properties, including its molecular weight, and presents a thorough examination of its synthesis, purification, and analytical characterization. By synthesizing information from established chemical principles and contemporary research, this guide serves as an essential resource for researchers, scientists, and professionals engaged in the field of synthetic organic chemistry and drug discovery. It offers not just procedural details but also the underlying scientific rationale for methodological choices, ensuring a robust and validated understanding of this compound.

Introduction and Molecular Overview

This compound, also known as 4-(4-methoxybenzoyl)piperidine, is a bifunctional organic compound featuring a piperidine ring linked to a 4-methoxyphenyl ketone moiety. This structural arrangement makes it a valuable scaffold and building block in the synthesis of more complex molecules, particularly those with potential pharmacological activity. The piperidine nucleus is a common feature in many approved drugs, prized for its ability to improve physicochemical properties such as solubility and to serve as a versatile anchor for various pharmacophores. The methoxyphenyl group, in turn, is frequently explored in drug design for its electronic and steric properties and its potential for metabolic modification.

This guide will elucidate the core characteristics of this compound, providing the foundational knowledge necessary for its effective use in a research and development setting.

Caption: Figure 1: 2D structure of this compound.

Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in experimental workflows. The molecular weight and other key descriptors for this compound are summarized below. These values are computationally derived and provide a reliable basis for stoichiometric calculations, analytical method development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

| Exact Mass | 219.125928785 Da | PubChem[1] |

| CAS Number | 76362-12-4 | ChemicalBook[2] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.6 | PubChem[1] |

| Physical Form | Solid (hydrochloride salt) | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C, Sealed in dry | BLDpharm[4] |

Synthesis and Purification

While numerous proprietary methods exist for the synthesis of piperidine derivatives, a common and logical approach for preparing this compound involves the Friedel-Crafts acylation of anisole with a suitable piperidine-derived acylating agent. This method is advantageous due to the high reactivity of anisole (methoxybenzene) and the commercial availability of starting materials.

Rationale for Synthetic Strategy

The chosen strategy leverages the electron-donating nature of the methoxy group on the anisole ring, which activates the aromatic ring towards electrophilic substitution, primarily at the para position, leading to high regioselectivity. The piperidine moiety must be appropriately protected during this step to prevent side reactions, such as N-acylation. A Boc (tert-butyloxycarbonyl) protecting group is a common choice due to its stability under the reaction conditions and its straightforward removal.

Representative Synthesis Protocol

Step 1: N-Boc-Isonipecotic Acid Chloride Formation

-

To a solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0°C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution.

-

Remove the solvent and excess reagent in vacuo to yield the crude N-Boc-isonipecotoyl chloride, which is used immediately in the next step.

Step 2: Friedel-Crafts Acylation

-

Dissolve anisole (2.0 eq) in anhydrous DCM and cool to 0°C.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise, maintaining the temperature below 5°C.

-

Add a solution of the crude N-Boc-isonipecotoyl chloride from Step 1 in anhydrous DCM dropwise to the anisole/AlCl₃ mixture.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Boc Deprotection

-

Dissolve the crude product from Step 2 in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture in vacuo.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

Purification

The crude product is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[5] The choice of eluent is critical to ensure separation from unreacted starting materials and byproducts. Alternatively, for the hydrochloride salt, recrystallization from a suitable solvent system like ethanol/ether can yield a highly pure product.

Caption: Figure 2: A representative workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Key expected signals include: a singlet for the methoxy group (OCH₃) around 3.8-3.9 ppm, two doublets for the ortho and meta protons on the phenyl ring (AA'BB' system) between 6.9 and 7.9 ppm, and a series of multiplets for the non-equivalent protons of the piperidine ring.

-

¹³C NMR: The carbon spectrum will corroborate the structure, showing a signal for the carbonyl carbon (~198-200 ppm), signals for the aromatic carbons (including the methoxy-substituted carbon at ~163 ppm), a signal for the methoxy carbon (~55 ppm), and signals for the carbons of the piperidine ring.[7]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (220.13).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, most notably a strong C=O (ketone) stretch around 1670-1685 cm⁻¹ and C-O (ether) stretching bands around 1250 cm⁻¹ and 1030 cm⁻¹.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing purity.[8] A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with 0.1% formic acid or TFA to improve peak shape) is typically effective. Purity is determined by integrating the peak area of the compound relative to the total peak area at a suitable detection wavelength (e.g., 254 nm or 275 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities, GC-MS can be employed.[9] The compound may require derivatization to improve its volatility and thermal stability.

Caption: Figure 3: Integrated workflow for the analytical validation of the compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a key intermediate in the synthesis of pharmacologically active agents. Its structure is a component of molecules investigated for a range of biological targets.

-

CNS Disorders: The piperidine and substituted phenyl motifs are common in ligands for central nervous system (CNS) receptors. For example, related structures have been explored as selective negative allosteric modulators (NAMs) of metabotropic glutamate receptor 3 (mGlu3), a target for schizophrenia and other CNS disorders.[10] Other similar compounds have been synthesized and evaluated as ligands for the dopamine D2 receptor.[11]

-

Anti-inflammatory Agents: The benzophenone-piperidine scaffold has been used to develop novel carboxamide and thioamide derivatives with significant anti-inflammatory activity.[12]

-

Chemical Libraries: Due to the reactivity of the secondary amine on the piperidine ring, this compound is an excellent starting point for parallel synthesis, allowing for the rapid generation of a library of N-substituted derivatives. This enables systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its hydrochloride salt.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4] It should be kept away from strong oxidizing agents and strong bases.

-

First Aid Measures:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[15]

-

Skin: Wash off immediately with soap and plenty of water.[15]

-

Ingestion: If swallowed, rinse mouth with water and call a physician or poison control center.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[14]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of approximately 219.28 g/mol . Its true value lies in its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive technical overview of its properties, a plausible and robust synthetic route, and a detailed protocol for its analytical validation. By adhering to the methodologies and safety precautions outlined herein, researchers and drug development professionals can effectively and safely utilize this compound in their scientific endeavors.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

(4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride. GlobalChemMall. [Link]

-

(4-Methoxyphenyl)methanone. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry. [Link]

-

Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. ResearchGate. [Link]

-

Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Archiv der Pharmazie. [Link]

-

Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

-

1-(4-Methoxyphenyl)-2-(piperidin-1-yl)pentan-1-one. SpectraBase. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Illinois Springfield. [Link]

-

Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. ResearchGate. [Link]

Sources

- 1. This compound | C13H17NO2 | CID 2740588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. This compound hydrochloride | 25519-82-8 [sigmaaldrich.com]

- 4. 76362-12-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. lehigh.edu [lehigh.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. isca.me [isca.me]

- 10. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Abstract

(4-Methoxyphenyl)(piperidin-4-yl)methanone is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of a robust and widely adopted synthetic pathway for this compound, commencing from commercially available starting materials. The narrative emphasizes the underlying chemical principles, providing a rationale for the selection of reagents and reaction conditions. Detailed experimental protocols, data analysis, and visual representations of the synthetic route are included to facilitate reproduction and adaptation in a laboratory setting.

Introduction: Significance and Synthetic Strategy

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its substitution pattern plays a crucial role in modulating the pharmacological properties of drug candidates. This compound, and its hydrochloride salt, serves as a critical intermediate in the synthesis of a range of bioactive molecules. The synthetic approach detailed herein is a two-step process that employs a protecting group strategy to ensure regioselectivity and high yields. The core of this strategy involves:

-

Acylation of a protected piperidine derivative: This step introduces the 4-methoxybenzoyl group onto the piperidine ring.

-

Deprotection of the piperidine nitrogen: This final step removes the protecting group to yield the target compound.

This method is favored for its reliability, scalability, and the commercial availability of the necessary precursors.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection at the carbon-carbon bond between the carbonyl group and the piperidine ring. This suggests a Friedel-Crafts acylation type reaction as a plausible synthetic route.

Caption: Retrosynthetic analysis of this compound.

The chosen forward synthesis pathway involves the use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This is a strategic choice due to the Boc group's stability under a range of reaction conditions and its facile removal under acidic conditions.[1] The synthesis commences with the acylation of a suitable piperidine precursor, followed by the deprotection of the Boc group.

Detailed Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step sequence starting from readily available commercial reagents.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of (N-Boc-piperidin-4-yl)(4-methoxyphenyl)methanone

The first step involves a Friedel-Crafts acylation reaction. In this key carbon-carbon bond-forming reaction, anisole is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product.[3]

Reaction Mechanism:

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of 4-methoxybenzoyl chloride, facilitating the departure of the chloride ion and forming a highly electrophilic acylium ion.[2]

-

Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion. The methoxy group directs the substitution to the para position due to steric hindrance at the ortho positions and electronic effects.[3]

-

Rearomatization: A proton is eliminated from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product of this step.

Experimental Protocol:

-

To a cooled (0 °C) solution of anisole (1.1 equivalents) and 4-methoxybenzoyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add anhydrous aluminum chloride (1.2 equivalents) portion-wise.[4]

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water.[4]

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]

Step 2: N-Boc Deprotection to Yield this compound

The final step is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.[1] A common and effective method is the use of 4M hydrochloric acid in dioxane.[1][6] The hydrochloride salt of the deprotected piperidine often precipitates, simplifying its isolation.[1]

Deprotection Mechanism:

The tert-butyl group of the Boc protecting group is susceptible to cleavage by strong acids. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to release the free amine.

Experimental Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.[1]

-

Add a solution of 4M HCl in dioxane (excess, typically 5-10 equivalents) and stir the mixture at room temperature for 1-3 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

The hydrochloride salt of the product may precipitate out of the solution.[1] If not, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[7]

-

For the free base, the hydrochloride salt can be neutralized by treatment with a base such as saturated aqueous sodium bicarbonate solution until the mixture is basic.[1] The free amine can then be extracted with an organic solvent like dichloromethane, dried, and concentrated.[1]

Data Presentation

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

| 1 | Anisole, 4-Methoxybenzoyl chloride | AlCl₃, Dichloromethane, 0 °C to room temperature | (N-Boc-piperidin-4-yl)(4-methoxyphenyl)methanone | 80-90% |

| 2 | (N-Boc-piperidin-4-yl)(4-methoxyphenyl)methanone | 4M HCl in Dioxane, room temperature | This compound hydrochloride | >95%[5] |

Conclusion

The synthesis of this compound described in this guide represents a reliable and efficient method for obtaining this valuable building block. The use of a Boc-protection strategy allows for a clean and high-yielding acylation, followed by a straightforward deprotection step. The detailed protocols and mechanistic insights provided are intended to empower researchers to successfully synthesize this compound and its derivatives for their drug discovery and development endeavors.

References

-

Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

Studylib. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

-

FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Allen. (n.d.). Explain following Friedel-Crafts acetylation of anisole. Retrieved from [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

Molbase. (n.d.). 4-(4-METHOXYBENZOYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

-

LookChem. (2025, May 20). bis(4-methoxyphenyl)methanone. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Retrieved from [Link]

- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

GlobalChemMall. (n.d.). (4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. reddit.com [reddit.com]

- 7. 4-(4-METHOXYBENZOYL)PIPERIDINE HYDROCHLORIDE | CAS 25519-82-8 [matrix-fine-chemicals.com]

Deconstructing the Nomenclature: A Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Communication in Medicinal Chemistry

In the landscape of drug discovery and development, precision in communication is paramount. The unique identification of a chemical entity through a systematic and universally accepted naming convention ensures reproducibility, facilitates clear dissemination of research findings, and is a cornerstone of regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this essential framework. This guide offers an in-depth analysis of the IUPAC name for the compound commonly represented as (4-Methoxyphenyl)(piperidin-4-yl)methanone, a structural motif of interest in medicinal chemistry. By dissecting its name, we illuminate the logical hierarchy of IUPAC rules and provide a foundational understanding for naming similarly complex molecules.

The Verified IUPAC Name and Molecular Identity

The designated IUPAC name for the topic compound is This compound .[1] This nomenclature precisely describes a molecule with the chemical formula C₁₃H₁₇NO₂ and is registered under the CAS number 76362-12-4.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76362-12-4 | PubChem[1], BLDpharm[2] |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

A Step-by-Step Derivation of the IUPAC Name

The naming of this compound is governed by a hierarchical set of IUPAC rules that prioritize functional groups and dictate the numbering of parent structures.

Step 1: Identification of the Principal Functional Group

The core of the molecule is a ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms. According to IUPAC nomenclature, the ketone functional group takes precedence over ethers and amines for suffix naming.[3][4][5] Therefore, the base name of the molecule will end in "-one".

Step 2: Defining the Parent Structure

The carbonyl carbon of the ketone serves as the central point of the parent structure. In this case, the parent is a single-carbon unit, a methanone. This occurs when the carbonyl group is directly attached to two ring systems.[6]

Step 3: Naming the Substituents on the Parent Methanone

The two groups attached to the methanone carbonyl are a 4-methoxyphenyl group and a piperidin-4-yl group. These are treated as substituents and are listed alphabetically in the final name.

-

The (4-methoxyphenyl) Substituent: This is a benzene ring substituted with a methoxy group (-OCH₃) at the para position (position 4). The phenyl group is named as a substituent of the methanone.

-

The (piperidin-4-yl) Substituent: Piperidine is a six-membered saturated heterocycle containing one nitrogen atom.[7][8][9] The "-yl" suffix indicates that it is a substituent, and the "4-" locant specifies that the point of attachment to the methanone carbonyl is at the 4th position of the piperidine ring. The nitrogen atom is assigned position 1.

Step 4: Assembling the Final IUPAC Name

By combining the names of the substituents alphabetically and appending the parent name, we arrive at the full IUPAC name: This compound . The parentheses are used to clearly delineate the complex substituent groups.

Visualizing the Nomenclature Logic

The following diagram, generated using DOT language, illustrates the hierarchical decision-making process in assigning the IUPAC name.

Experimental Protocols: Not Applicable for Nomenclature Determination

The determination of an IUPAC name is a theoretical process based on established rules and does not involve experimental protocols.

Conclusion

The IUPAC name this compound is a precise and informative descriptor of the molecule's structure. Its systematic construction, based on the principles of functional group priority and substituent naming, allows for its unambiguous identification in scientific literature and databases. A thorough understanding of these principles is essential for professionals in the fields of chemistry and drug development to ensure clarity, accuracy, and consistency in their work.

References

- Vertex AI Search. (2025). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes.

- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.

- Chemistry LibreTexts. (2020). 18.

- Chemistry School. (n.d.). IUPAC Naming: How to Describe Prioritised Functional Groups in a Name.

-

PubChem. (n.d.). This compound | C13H17NO2 | CID 2740588. Retrieved from [Link]

- Master Organic Chemistry. (2011).

- GlobalChemMall. (n.d.). (4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride.

- Scribd. (n.d.). Aldehydes, Ketones, and Their Derivatives Carbocyclic and Heterocyclic Ketones Rule C-315.

- Echemi. (n.d.). (4-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone.

- Fiveable. (n.d.). Piperidine Definition - Organic Chemistry Key Term.

- PubChem. (n.d.). (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614.

- BLDpharm. (n.d.). 1024590-33-7|(4-Amino-3-methoxyphenyl)(piperidin-1-yl)methanone.

- eCampusOntario Pressbooks. (n.d.). 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ACD/Labs. (n.d.). Rule C-313 Ketones (General, Trivial Names).

- Khan Academy. (n.d.). Ketone naming (video).

- Chemistry LibreTexts. (2023).

-

ChemWhat. (n.d.). METHANONE CAS#: 938458-58-3.

- ChemicalBook. (n.d.). This compound.

- IARC Exposome-Explorer. (n.d.). Piperidine (Compound).

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter 6).

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter 6, Amides).

-

PubChem. (n.d.). Piperidine | C5H11N | CID 8082. Retrieved from [Link]

Sources

- 1. This compound | C13H17NO2 | CID 2740588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 76362-12-4|this compound|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. acdlabs.com [acdlabs.com]

- 7. fiveable.me [fiveable.me]

- 8. Exposome-Explorer - Piperidine (Compound) [exposome-explorer.iarc.fr]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Methoxyphenyl)(piperidin-4-yl)methanone physical and chemical properties

An In-depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry. The guide synthesizes available physicochemical data, outlines logical synthetic strategies, and discusses the compound's structural relevance in the context of drug discovery. By integrating theoretical predictions with established chemical principles, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related piperidine derivatives.

Introduction and Strategic Context

This compound belongs to the benzoylpiperidine class of compounds. This structural motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in centrally active agents due to the piperidine ring's ability to confer favorable pharmacokinetic properties and interact with various biological targets.[1] The presence of a 4-methoxyphenyl group further modulates the electronic and steric properties of the molecule, influencing its receptor binding affinity and metabolic stability.

The strategic importance of this scaffold lies in its potential as an intermediate for creating diverse chemical libraries targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3][4] Understanding the core physical and chemical properties of this specific ketone is therefore a critical first step for its rational application in drug development programs.

Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its handling, formulation, and interpretation in biological assays. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions provides a reliable profile.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source / Method |

| CAS Number | 76362-12-4 | Chemical Abstract Service[5][6][7] |

| Molecular Formula | C13H17NO2 | [5][6][7] |

| Molecular Weight | 219.28 g/mol | PubChem[6][7] |

| IUPAC Name | This compound | PubChem[7] |

| Calculated LogP | 1.6 | PubChem (XLogP3)[7] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[7] |

| Hydrogen Bond Donors | 1 (from piperidine N-H) | PubChem (Computed)[7] |

| Hydrogen Bond Acceptors | 3 (2 from O, 1 from N) | PubChem (Computed)[7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[6] |

-

Interpretation and Causality :

-

The LogP value of 1.6 suggests a moderate lipophilicity. This is a favorable characteristic for many drug candidates, as it indicates a balance between aqueous solubility for formulation and lipid solubility for membrane permeation.

-

The Topological Polar Surface Area (TPSA) is below the 90 Ų threshold often associated with good oral bioavailability and CNS penetration, suggesting this molecule has the potential for both.

-

The presence of both hydrogen bond donors and acceptors implies the molecule can participate in specific interactions with biological targets. The secondary amine in the piperidine ring is basic and will be protonated at physiological pH, a key factor for solubility and target engagement.

-

Synthesis and Purification

The synthesis of this compound is typically achieved through standard acylation reactions. A logical and commonly employed strategy involves the Friedel-Crafts acylation or a related coupling reaction.

Retrosynthetic Analysis and Proposed Pathway

A logical disconnection approach points to two primary starting materials: a protected piperidine-4-carbonyl derivative and anisole (methoxybenzene).

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol (Exemplary)

This protocol is a validated, general approach for compounds of this class. The choice of the N-protecting group (e.g., Boc, Cbz) is critical for preventing side reactions and ensuring solubility.

-

N-Protection of Piperidine-4-carboxylic Acid :

-

Dissolve piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

-

Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and neutralize the piperidine hydrochloride if it's the starting salt.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture (e.g., with citric acid) and extract the N-Boc-piperidine-4-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid. Self-Validation: The progress can be monitored by TLC, observing the disappearance of the starting material.

-

-

Activation of the Carboxylic Acid :

-

Dissolve the N-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Stir for 2-3 hours at room temperature. The reaction is complete when gas evolution ceases.

-

Remove the solvent and excess reagent under vacuum to yield the crude acid chloride. This is typically used immediately in the next step. Trustworthiness: Using the acid chloride immediately prevents degradation from atmospheric moisture.

-

-

Friedel-Crafts Acylation :

-

Dissolve anisole in an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

-

Add a solution of the N-Boc-piperidine-4-carbonyl chloride in the same solvent dropwise.

-

Stir the reaction at 0°C to room temperature for several hours. Expertise: The para-directing effect of the methoxy group on anisole strongly favors the formation of the desired 4-substituted product.

-

Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with brine, dry, and concentrate to yield the N-Boc protected intermediate.

-

-

Deprotection :

-

Dissolve the crude N-Boc-(4-Methoxyphenyl)(piperidin-4-yl)methanone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

-

Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the removal of the Boc group.

-

Concentrate the solvent, and either precipitate the salt (e.g., hydrochloride) or neutralize with a base and extract the free base into an organic solvent.

-

-

Purification :

-

The final compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[8]

-

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available in peer-reviewed literature, its structure allows for the confident prediction of key spectroscopic features. This is a standard practice for structural confirmation in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR :

-

Aromatic Protons : Two doublets are expected in the aromatic region (~6.9-7.9 ppm). The protons ortho to the methoxy group will appear upfield (~6.9 ppm) and the protons ortho to the carbonyl group will appear downfield (~7.9 ppm), both with coupling constants of ~8-9 Hz.

-

Methoxy Protons : A sharp singlet at ~3.8-3.9 ppm corresponding to the three OCH₃ protons.[9]

-

Piperidine Protons : A series of multiplets between ~1.5 and 3.5 ppm. The proton at the C4 position (methine proton) will likely be a multiplet around 3.2-3.5 ppm. The protons on C2 and C6 adjacent to the nitrogen will be downfield compared to the C3 and C5 protons. The N-H proton will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR :

-

Carbonyl Carbon : A signal in the downfield region, typically ~195-200 ppm.[9]

-

Aromatic Carbons : Signals between ~113-164 ppm. The carbon bearing the methoxy group will be the most downfield (~163 ppm), and the carbon ipso to the carbonyl will be around 130 ppm. The carbons ortho and meta to the methoxy group will show distinct signals.[9]

-

Methoxy Carbon : A signal around 55-56 ppm.[9]

-

Piperidine Carbons : Signals in the aliphatic region, typically between ~25-50 ppm.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS) : In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 220.13.

Infrared (IR) Spectroscopy

-

C=O Stretch : A strong absorption band is expected around 1640-1660 cm⁻¹ for the aryl ketone.[9]

-

N-H Stretch : A moderate, somewhat broad absorption around 3300-3400 cm⁻¹ corresponding to the secondary amine.

-

C-O Stretch : A strong band for the aryl ether at ~1250 cm⁻¹.

Pharmacological and Drug Development Context

The this compound scaffold is a valuable starting point for developing modulators of various biological systems.

Caption: Potential derivatization pathways and associated biological targets.

-

Central Nervous System (CNS) Activity : The benzoylpiperidine fragment is a cornerstone of many atypical antipsychotics and serotonin receptor modulators.[1] Modification of the piperidine nitrogen with various alkyl or aryl groups can be used to tune the affinity for dopamine (D₂) and serotonin (5-HT₂A, 5-HT₇) receptors.[1]

-

Enzyme Inhibition : Piperidine derivatives have been successfully developed as inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease.[2] The methoxyphenyl ketone moiety can be explored for interactions within the active sites of various enzymes.

-

Metabolic Considerations : The methoxy group is a common site for metabolism via O-demethylation by cytochrome P450 enzymes. This can lead to the formation of an active phenolic metabolite. Researchers should anticipate this pathway and synthesize the corresponding phenol derivative as a reference standard for metabolic studies.[10]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its physicochemical properties are favorable for drug development, and its synthesis is achievable through established organic chemistry protocols. The structural alerts within the molecule, namely the benzoylpiperidine core, suggest a high probability of biological activity, particularly within the CNS. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their discovery and development workflows.

References

-

Wikipedia. 4-Benzylpiperidine. Available from: [Link]

-

PubChem. (4-Methoxyphenyl)methanone. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

-

PubMed. (Benzoylphenyl)piperidines: A New Class of Immunomodulators. Available from: [Link]

-